![molecular formula C14H19ClN2OS B4926693 2-[(4-chlorophenyl)thio]-N'-(1-ethylpropylidene)propanohydrazide](/img/structure/B4926693.png)
2-[(4-chlorophenyl)thio]-N'-(1-ethylpropylidene)propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-chlorophenyl)thio]-N'-(1-ethylpropylidene)propanohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CPTH or CPTH2 and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
CPTH inhibits HDAC activity by binding to the active site of the enzyme, which prevents the removal of acetyl groups from histones. This leads to an increase in histone acetylation, which results in changes in gene expression and cell differentiation.
Biochemical and Physiological Effects:
CPTH has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential chemotherapy agent. It has also been studied for its anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CPTH in lab experiments is its specificity towards HDACs, which reduces the risk of off-target effects. However, its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, the cost of CPTH can be a limitation for some researchers.
Direcciones Futuras
There are several future directions for the study of CPTH, including its potential use in combination with other anti-cancer agents, its effects on epigenetic modifications, and its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to determine the optimal dosage and administration of CPTH for therapeutic use.
In conclusion, 2-[(4-chlorophenyl)thio]-N'-(1-ethylpropylidene)propanohydrazide is a promising compound with potential applications in various scientific fields. Its mechanism of action, biochemical and physiological effects, and future directions make it an important area of study for researchers.
Métodos De Síntesis
The synthesis of CPTH involves the reaction of 4-chlorobenzenethiol with 1-ethylpropylidenehydrazinecarboxamide in the presence of a catalyst. The resulting compound is then purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
CPTH has been widely studied for its potential applications in various scientific fields such as cancer research, neurodegenerative diseases, and inflammation. Studies have shown that CPTH has the ability to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the repression of oncogenes, making CPTH a potential anti-cancer agent.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(pentan-3-ylideneamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2OS/c1-4-12(5-2)16-17-14(18)10(3)19-13-8-6-11(15)7-9-13/h6-10H,4-5H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYFWHLLUALMDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C(C)SC1=CC=C(C=C1)Cl)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N'-(pentan-3-ylidene)propanehydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-amino-7-chloro-2-methyl-9H-naphtho[3,2,1-kl]acridin-9-one](/img/structure/B4926619.png)
![N-(4-{[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]amino}phenyl)acetamide](/img/structure/B4926627.png)
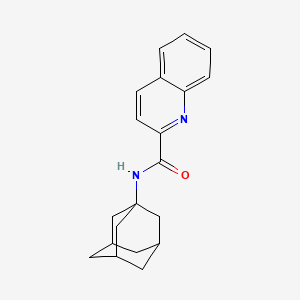
![N-(3,4-difluorophenyl)-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B4926645.png)
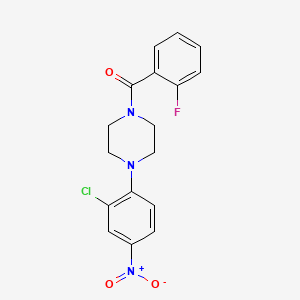
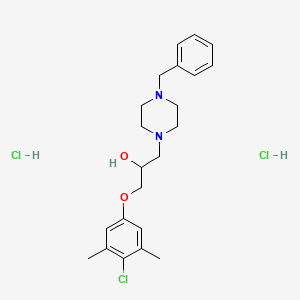
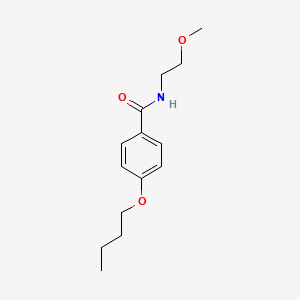
![1,7,7-trimethyl-3-[(methylimino)methyl]bicyclo[2.2.1]heptan-2-ol](/img/structure/B4926679.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(4-iodophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4926685.png)

![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4926699.png)
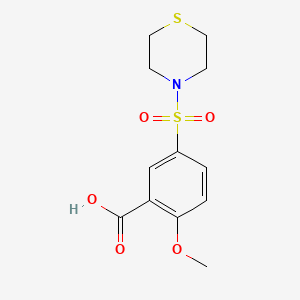
![N,N'-1,4-butanediylbis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4926724.png)